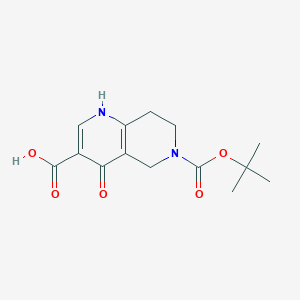

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

カタログ番号 B2564865

CAS番号:

2219376-82-4

分子量: 294.307

InChIキー: WPNZWJZVGXEINE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned seems to be a complex organic molecule. It appears to contain a naphthyridine core, which is a type of nitrogen-containing heterocyclic compound . The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Boc-protected amino acids or amines . The Boc group can be removed under acidic conditions, and this deprotection step is a key part of the synthesis process .Chemical Reactions Analysis

Boc-protected compounds are often used in peptide synthesis and other organic reactions . The Boc group can be removed under acidic conditions, allowing the amine it was protecting to participate in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions .科学的研究の応用

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have explored the anticancer potential of this compound. Its structural features make it a promising candidate for developing novel chemotherapeutic agents. Studies have investigated its effects on cancer cell lines and tumor growth inhibition .

- Anti-inflammatory Activity : The compound’s hydrazine moiety suggests possible anti-inflammatory effects. Researchers have studied its impact on inflammatory pathways and cytokine production .

Organic Synthesis and Chemical Reactions

- Hydrazine Derivatives : Chemists use this compound as a precursor for synthesizing other hydrazine derivatives. Its tert-butoxycarbonyl (BOC) group can be selectively removed to yield the hydrazine functionality, which is valuable in organic synthesis .

- Hydrazinolysis Reactions : The compound undergoes hydrazinolysis reactions, leading to the formation of hydrazones and related compounds. These reactions find applications in the preparation of diverse chemical intermediates .

Materials Science and Coordination Chemistry

- Metal Complexes : Researchers have explored the coordination chemistry of this compound with transition metals. Its hydrazine group can act as a ligand, forming stable complexes. These complexes may have applications in catalysis, sensors, and materials science .

Pharmacokinetics and Drug Delivery

- Prodrug Design : The tert-butoxycarbonyl (BOC) protecting group can enhance the compound’s stability during oral administration. Researchers have investigated its potential as a prodrug, where the BOC group is cleaved in vivo to release the active hydrazine form .

- Targeted Drug Delivery : The compound’s hydrazine functionality could be exploited for targeted drug delivery. Conjugation with specific ligands or nanoparticles may allow selective delivery to diseased tissues .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)11(17)8(6-15-10)12(18)19/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNZWJZVGXEINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)

![N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2564786.png)

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)

![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)

![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)

![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)

![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)